2,5-Difluoro-4-hydroxybenzamide
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Overview
Description
2,5-Difluoro-4-hydroxybenzamide is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in the benzamide structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydroxybenzamide typically involves the fluorination of a precursor compound, such as 4-hydroxybenzamide. One common method is the reaction of 4-hydroxybenzamide with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with target proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Another fluorinated benzamide with similar properties but different substitution pattern.
4-Hydroxybenzamide: The non-fluorinated precursor of 2,5-Difluoro-4-hydroxybenzamide.
2,5-Difluoro-4-methoxybenzamide: A structurally similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2,5-difluoro-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2,11H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLCFXWVFXMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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